molecular formula C26H29N3O6S B4113828 2-{[N-(2,5-dimethoxyphenyl)-N-(phenylsulfonyl)glycyl]amino}-N-propylbenzamide

2-{[N-(2,5-dimethoxyphenyl)-N-(phenylsulfonyl)glycyl]amino}-N-propylbenzamide

Cat. No. B4113828
M. Wt: 511.6 g/mol
InChI Key: ZBURYZRCYPMSSO-UHFFFAOYSA-N
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Description

2-{[N-(2,5-dimethoxyphenyl)-N-(phenylsulfonyl)glycyl]amino}-N-propylbenzamide, also known as DPG, is a compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is a potent inhibitor of the enzyme glycogen synthase kinase-3β (GSK-3β), which is involved in various physiological processes such as cell proliferation, differentiation, and apoptosis.

Scientific Research Applications

2-{[N-(2,5-dimethoxyphenyl)-N-(phenylsulfonyl)glycyl]amino}-N-propylbenzamide has been extensively studied for its potential applications in various fields of research. One of the primary areas of research is its use as a GSK-3β inhibitor. GSK-3β is a key regulator of various signaling pathways, and its dysregulation has been implicated in several diseases such as Alzheimer's disease, diabetes, and cancer. This compound has shown promising results in preclinical studies as a potential therapeutic agent for these diseases.
Another area of research where this compound has shown potential is in the field of regenerative medicine. This compound has been shown to promote the differentiation of stem cells into neurons, which could have significant implications for the treatment of neurological disorders.

Mechanism of Action

2-{[N-(2,5-dimethoxyphenyl)-N-(phenylsulfonyl)glycyl]amino}-N-propylbenzamide exerts its pharmacological effects by inhibiting GSK-3β, which is a serine/threonine kinase that regulates various signaling pathways. GSK-3β is involved in the regulation of glycogen metabolism, cell cycle progression, and apoptosis. This compound inhibits GSK-3β by binding to the ATP-binding site of the kinase domain, which prevents the phosphorylation of downstream targets.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. One of the primary effects is its ability to inhibit GSK-3β, which leads to the activation of various signaling pathways. This compound has been shown to promote the differentiation of stem cells into neurons, which could have significant implications for the treatment of neurological disorders.

Advantages and Limitations for Lab Experiments

One of the advantages of using 2-{[N-(2,5-dimethoxyphenyl)-N-(phenylsulfonyl)glycyl]amino}-N-propylbenzamide in lab experiments is its potent inhibitory effect on GSK-3β. This makes it an ideal tool for studying the role of GSK-3β in various signaling pathways. However, one of the limitations of using this compound is its low solubility in water, which can make it difficult to work with in certain experiments.

Future Directions

The potential applications of 2-{[N-(2,5-dimethoxyphenyl)-N-(phenylsulfonyl)glycyl]amino}-N-propylbenzamide are vast, and there are several future directions that could be explored. One area of research could be the development of more potent and selective GSK-3β inhibitors based on the structure of this compound. Another area of research could be the use of this compound in combination with other drugs for the treatment of various diseases.
Conclusion:
This compound is a potent inhibitor of GSK-3β that has shown promising results in preclinical studies as a potential therapeutic agent for various diseases. The synthesis of this compound involves several steps, and its low solubility in water can make it difficult to work with in certain experiments. However, its potent inhibitory effect on GSK-3β makes it an ideal tool for studying the role of GSK-3β in various signaling pathways. The potential applications of this compound are vast, and there are several future directions that could be explored.

properties

IUPAC Name

2-[[2-[N-(benzenesulfonyl)-2,5-dimethoxyanilino]acetyl]amino]-N-propylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H29N3O6S/c1-4-16-27-26(31)21-12-8-9-13-22(21)28-25(30)18-29(36(32,33)20-10-6-5-7-11-20)23-17-19(34-2)14-15-24(23)35-3/h5-15,17H,4,16,18H2,1-3H3,(H,27,31)(H,28,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZBURYZRCYPMSSO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNC(=O)C1=CC=CC=C1NC(=O)CN(C2=C(C=CC(=C2)OC)OC)S(=O)(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H29N3O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

511.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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